BenchChemオンラインストアへようこそ!

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Organic Synthesis Cross-Coupling Regioselectivity

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1785631-03-9) is a disubstituted tetrahydroisoquinoline (THIQ) featuring a bromine atom at the 6-position and a methoxy group at the 8-position on the saturated bicyclic core, with molecular formula C10H12BrNO and molecular weight 242.11 g/mol. It belongs to a class of heterocyclic compounds widely employed as synthetic intermediates in medicinal chemistry for the construction of alkaloid-like scaffolds, receptor ligands, and CNS-targeted chemical probes.

Molecular Formula C10H12BrNO
Molecular Weight 242.11
CAS No. 1785631-03-9
Cat. No. B3110167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline
CAS1785631-03-9
Molecular FormulaC10H12BrNO
Molecular Weight242.11
Structural Identifiers
SMILESCOC1=CC(=CC2=C1CNCC2)Br
InChIInChI=1S/C10H12BrNO/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10/h4-5,12H,2-3,6H2,1H3
InChIKeyLKUIDERUBNQZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1785631-03-9): A Disubstituted Tetrahydroisoquinoline Building Block for CNS-Targeted Synthesis


6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1785631-03-9) is a disubstituted tetrahydroisoquinoline (THIQ) featuring a bromine atom at the 6-position and a methoxy group at the 8-position on the saturated bicyclic core, with molecular formula C10H12BrNO and molecular weight 242.11 g/mol . It belongs to a class of heterocyclic compounds widely employed as synthetic intermediates in medicinal chemistry for the construction of alkaloid-like scaffolds, receptor ligands, and CNS-targeted chemical probes . The combination of an aryl bromide handle (enabling cross-coupling functionalization) and an electron-donating methoxy moiety distinguishes it from both unsubstituted THIQ and other mono-substituted variants.

Why 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by a Generic Regioisomer


In the tetrahydroisoquinoline family, regioisomeric bromo-methoxy derivatives share identical molecular formula (C10H12BrNO) but differ in substitution pattern, leading to divergent reactivity and biological recognition. For instance, the 6-bromo-8-methoxy isomer places the bromine para to the methoxy group, while the 7-bromo-8-methoxy isomer positions it ortho/meta; such positional differences alter the electronic distribution on the aromatic ring, affecting rates of palladium-catalyzed cross-couplings and the compound's interaction with biological targets . Substitution pattern-specific biological activity is well-documented in related heterocyclic series, where moving a bromine from the 6- to the 8-position can lead to complete loss of antiviral potency . Consequently, substituting one isomer for another without experimental validation risks failed synthetic transformations or misleading structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Regiochemical Differentiation in Cross-Coupling Reactivity: 6-Bromo-8-methoxy vs. 5-Bromo-8-methoxy THIQ

The 6-bromo-8-methoxy substitution pattern exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions compared to other regioisomers. In a study of regioselective bromination of methoxy-substituted tetrahydroquinolines (a closely related scaffold), the 6-bromo-8-methoxy derivative underwent oxidative addition and subsequent functionalization at the 6-position with different selectivity compared to 5-bromo and 7-bromo analogs . Although direct kinetic data for the THIQ series are lacking, the analogous tetrahydroquinoline system shows that the 6-bromo-8-methoxy isomer gives a unique dibromination product distribution, indicating a distinct activation energy profile . This translates to predictable and reproducible coupling yields for library synthesis, whereas other isomers may require re-optimization of reaction conditions.

Organic Synthesis Cross-Coupling Regioselectivity

Purity Yield Advantage: 98% vs. 95% Typical for Isomeric Bromo-Methoxy THIQs

Commercial availability data shows that 6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is offered at 98% purity (HPLC) by Leyan (Product No. 1214431) , which is higher than the typical 95% purity specification reported for several regioisomeric counterparts: 7-bromo-5-methoxy-THIQ (95%, Achemblock) , 5-bromo-6-methoxy-THIQ (95%, AKSci) , and 8-bromo-5-methoxy-THIQ (95%, Parchem) . The 3-percentage-point improvement reduces total impurity burden from 5% to 2%, meaning a 60% reduction in undefined impurities that could interfere with subsequent reactions or biological screening results.

Chemical Procurement Purity Analysis Building Blocks

Molecular Weight and Predicted Lipophilicity Shift vs. Non-Brominated 8-Methoxy-THIQ

The presence of bromine at C-6 significantly alters key physicochemical parameters relative to the non-brominated parent scaffold. 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 242.11 g/mol , compared to 163.22 g/mol for 8-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 34146-68-4) . The addition of bromine adds 78.89 g/mol and increases predicted logP by approximately +0.7 to +1.0 log units (based on fragment-based calculation, Br contribution ~ +0.86), enhancing membrane permeability but reducing aqueous solubility . This shift moves the compound into a more favorable lipophilicity range for CNS penetration (typically logP 2-4), whereas the non-brominated analog may be too polar for passive blood-brain barrier crossing.

Physicochemical Properties Drug-Likeness LogP

Electron-Donating 8-Methoxy Effect on Binding: Enhanced Tubulin Affinity vs. 6-Methoxy Isomer

In the isoquinoline series, the 8-methoxy group provides electron-donating effects that enhance binding to tubulin, as documented for 6-bromo-8-methoxyisoquinoline, which is employed in anticancer agent development for this reason . When compared to the 6-methoxy-8-bromo isomer (i.e., reversed substitution), the 8-methoxy variant places the methoxy para to the ring nitrogen in the isoquinoline scaffold, optimizing resonance donation into the π-system and strengthening interactions with complementary residues in the colchicine binding site . While direct tubulin polymerization IC50 values for the tetrahydroisoquinoline analog are not published, the fully aromatic isoquinoline counterpart demonstrates that the 8-methoxy substitution pattern is critical for activity, with the 6-methoxy isomer showing reduced potency in cell-based assays .

Binding Affinity Tubulin Electron Density

Application Scenarios for 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline Driven by Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization via Suzuki Coupling at C-6

Exploit the predictable reactivity of the 6-bromo substituent (Section 3, Evidence Item 1) to introduce diverse aryl/heteroaryl groups at the C-6 position. This enables systematic exploration of structure-activity relationships around CNS targets, leveraging the lipophilicity shift conferred by bromine (Section 3, Evidence Item 3) to fine-tune brain penetration.

Parallel Library Synthesis with Reduced Impurity Interference

Utilize the consistently high commercial purity (98%; Section 3, Evidence Item 2) of this compound as a common intermediate in automated array synthesis. The 60% lower impurity burden vs. typical regioisomeric building blocks minimizes side-product formation and simplifies post-reaction purification.

Chemical Probe Development via N-Functionalization

Employ the free secondary amine (NH) for derivatization with fluorophores or biotin tags after Boc protection. The bromine atom serves as a reporter group for monitoring cellular distribution or target engagement, building on the electron-donating methoxy effect (Section 3, Evidence Item 4) that may enhance target binding.

Process Chemistry Scale-Up Feasibility Assessment

Leverage the commercially available 98% purity material directly in multi-step fragment couplings without additional chromatographic purification. The defined regioisomeric identity (Section 2) ensures reproducible impurity profiles and simplifies process analytical technology (PAT) implementation.

Quote Request

Request a Quote for 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.